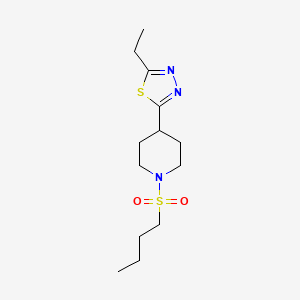
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound that contains a piperidine ring, a thiadiazole ring, and a butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through a sulfonylation reaction using butylsulfonyl chloride and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through a cyclization reaction involving a thiosemicarbazide derivative and an appropriate oxidizing agent, such as hydrogen peroxide, in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates with various biological activities, such as anticancer, antiviral, and antimicrobial properties.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used as a probe to study the interactions of piperidine and thiadiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can interact with enzymes involved in oxidative stress and inflammation . The butylsulfonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of the butylsulfonyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced membrane permeability . Additionally, the combination of the piperidine and thiadiazole rings provides a versatile scaffold for the development of compounds with diverse biological activities .
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S2/c1-3-5-10-20(17,18)16-8-6-11(7-9-16)13-15-14-12(4-2)19-13/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUBAOSWIQWLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
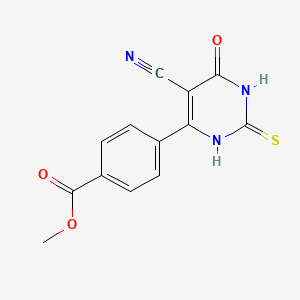
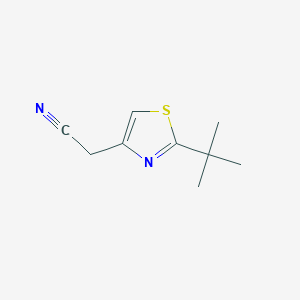
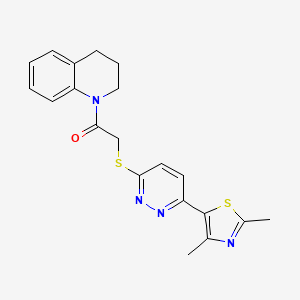
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)
![7-Fluoro-3-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2626291.png)
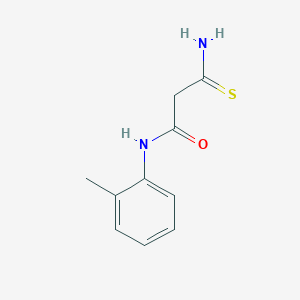
![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
![3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2626295.png)
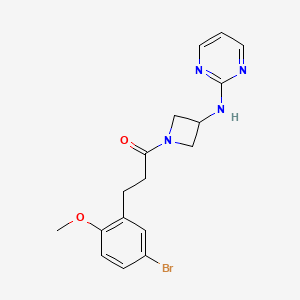
![1-(1,2-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]methanesulfonamide](/img/structure/B2626298.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
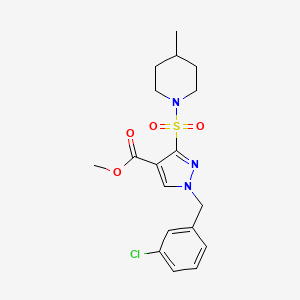
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
